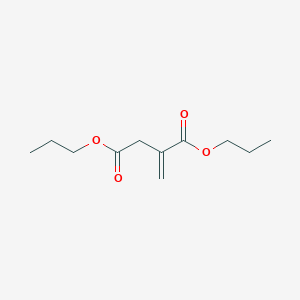
Dipotassium tetrabromoplatinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to dipotassium tetrabromoplatinate often involves multi-step procedures with specific reagents to achieve the desired chemical structure. For example, a similar compound, dipotassium 3,4-bis(3-dinitromethylfurazan-4-oxy)furazan, was synthesized through a series of steps including cyano addition, diazotization, nitration, and reduction processes (Lianjie Zhai et al., 2015). Such detailed synthesis processes highlight the complexity and precision required in creating specific potassium-based compounds.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray diffraction, revealing intricate details about their arrangement. For instance, compounds synthesized from dipotassium salts exhibit unique supramolecular structures, demonstrating the versatility of potassium in forming complex chemical structures (S. Kyushin et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving dipotassium compounds can lead to the formation of new structures with distinct properties. The reactivity and interaction with other chemicals determine their application potential in various fields. For example, the reaction of dipotassium salts with dibromides resulted in the formation of new acetylenic cyclic tetraesters, indicating the compound's capacity for participating in complex chemical reactions (S. Drewes & B. Riphagen, 1974).
Wissenschaftliche Forschungsanwendungen
Chelate Ring Structures : Dipotassium tetrabromoplatinate plays a role in forming chelate ring structures with platinum(II) ions. These structures are significant in coordination chemistry and could have applications in catalysis and materials science (Miyamoto & Ichida, 1991).
Magnesiation Processes : It's used in synthesizing potassium-alkyl magnesiates, which facilitate regioselective Mg-H exchange reactions. This is important in organic synthesis and the development of new pharmaceuticals (Baillie et al., 2014).
Skin Delivery Systems : In pharmaceutical applications, it's used in elastic liposomes for skin delivery of certain drugs, demonstrating potential in topical medication delivery systems (Trotta, Peira, Debernardi, & Gallarate, 2002).
Cancer Therapy : It's involved in synthesizing cis-diamino platinum complexes, which are significant in developing chemotherapeutic agents for cancer treatment (Haynes, Swigor, & Pittman, 1987).
Drug Delivery in Osteosarcoma : It has applications in creating hydrogels for drug delivery, specifically in the context of osteosarcoma treatment, offering a targeted approach to chemotherapy (Ta et al., 2009).
Anticoagulation in Hematology : Dipotassium salts, in general, are used as anticoagulants in hematologic testing, essential for accurate blood cell counting and sizing (England et al., 1993).
Electron Microscopy Staining : Dipotassium compounds are useful in electron microscopy for staining purposes, aiding in the study of cell ultrastructure (Hinckley & Murphy, 1975).
Primary Explosives : In the field of explosives, dipotassium compounds have been investigated for their potential as high-initiation-power primary explosives (Zhai et al., 2015).
Treatment of Anxiety Disorders in Dogs : It's also used in combination with other drugs for treating anxiety disorders in dogs, indicating its potential in veterinary medicine (Pineda et al., 2014).
Crystal Structure Studies : Research includes the synthesis and analysis of the crystal structure of dipotassium compounds, which is crucial in understanding the properties and potential applications of these materials (Panagiotidis & Glaum, 2009).
Angiotensin Receptor Antagonist : It's used in the study of angiotensin receptor antagonists, with potential applications in treating cardiac hypertrophy and heart failure (Murakami et al., 1997).
Cytotoxicity in Cancer Cells : Dipotassium compounds are explored for their cytotoxicity against cancer cells, particularly in the context of developing new chemotherapy drugs (Gill et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dipotassium tetrabromoplatinate, also known as dipotassium;platinum(2+);tetrabromide, is a complex compound with platinum at its coreSimilar platinum compounds are known to interact with various biological molecules, including dna and proteins, disrupting their normal function .
Mode of Action
Platinum compounds generally work by binding to dna and proteins, causing structural changes that can inhibit their function
Biochemical Pathways
Based on the known effects of similar platinum compounds, it can be hypothesized that it may interfere with dna replication and transcription, protein synthesis, and possibly other cellular processes .
Result of Action
Based on the known effects of similar platinum compounds, it can be hypothesized that it may cause dna damage, inhibit protein synthesis, and disrupt other cellular processes, potentially leading to cell death .
Eigenschaften
IUPAC Name |
dipotassium;platinum(2+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAYXJCENRGIM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930046 | |
| Record name | Platinum(2+) potassium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13826-94-3 | |
| Record name | Potassium tetrabromoplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) potassium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)




